![molecular formula C12H17NO3 B4183558 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine](/img/structure/B4183558.png)
2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine
Overview
Description
2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine, also known as DMF, is a heterocyclic organic compound that has gained significant attention in scientific research. This compound has a unique chemical structure that makes it a potential candidate for various applications in the field of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a critical role in regulating oxidative stress and inflammation in cells. 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine has been shown to activate Nrf2 and increase the expression of antioxidant and anti-inflammatory genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine can induce apoptosis in cancer cells and modulate immune cell function. In vivo studies have shown that 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine can reduce inflammation and oxidative stress in animal models of disease. However, the exact mechanisms underlying these effects are still under investigation.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine has several advantages for lab experiments, including its high solubility in water and organic solvents, stability under a wide range of conditions, and low toxicity. However, 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine can also be challenging to work with due to its high reactivity and potential for side reactions. Careful control of reaction conditions and purification steps is necessary to obtain reliable results.
Future Directions
There are several future directions for 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine research. One area of interest is the development of new synthetic methods for 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine that are more efficient and scalable. Another area of research is the investigation of 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine's therapeutic potential in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the elucidation of the exact mechanisms underlying 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine's effects on cells and organisms will provide valuable insights into its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine have been discussed in this paper. Further investigation of 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine's properties and potential applications will provide valuable insights into its role in science and medicine.
Scientific Research Applications
2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine has been extensively studied for its potential applications in various scientific fields. In chemistry, 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine is used as a solvent for organic reactions due to its high boiling point and low vapor pressure. In biochemistry, 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine is used as a denaturant for proteins and as a cryoprotectant for cell preservation. In pharmacology, 2,6-dimethyl-4-(5-methyl-2-furoyl)morpholine has been investigated for its potential therapeutic effects in various diseases, including multiple sclerosis, psoriasis, and cancer.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-4-5-11(16-8)12(14)13-6-9(2)15-10(3)7-13/h4-5,9-10H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHVICUKKFTKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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